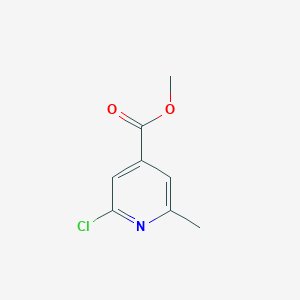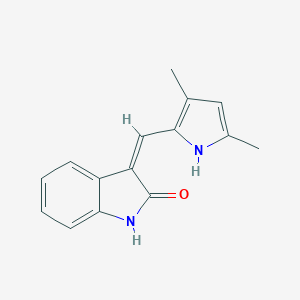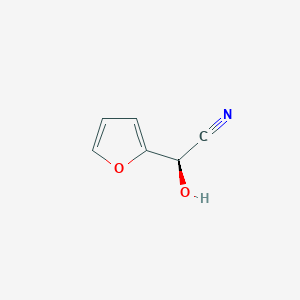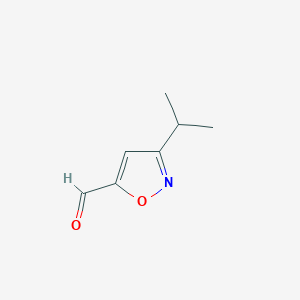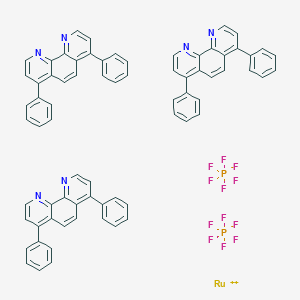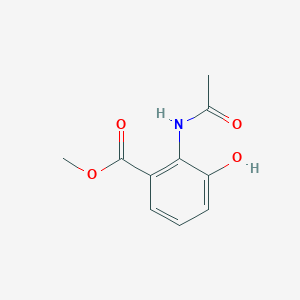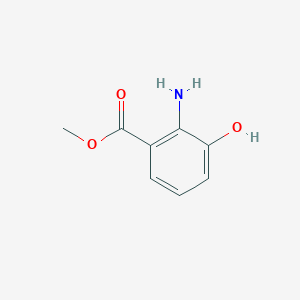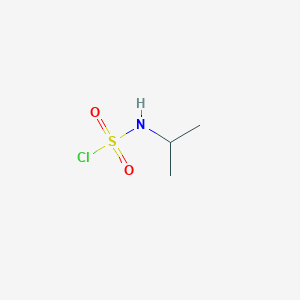![molecular formula C20H28N2O2 B050721 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL CAS No. 124410-14-6](/img/structure/B50721.png)
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many fields. In
Applications De Recherche Scientifique
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL has been used in a variety of scientific research applications due to its ability to modulate specific biochemical pathways. One of the primary uses of this compound is in the study of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. It has been shown to inhibit the activity of several protein kinases, including JAK2, which is involved in the development of many types of cancer.
Mécanisme D'action
The mechanism of action of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL involves its ability to bind to specific protein kinases and inhibit their activity. This leads to downstream effects on cellular signaling pathways, which can ultimately impact cell growth, differentiation, and survival. The exact mechanism of action may vary depending on the specific kinase being targeted.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL are diverse and depend on the specific kinase being targeted. In general, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to modulate immune cell function and may have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL in lab experiments is its specificity for certain protein kinases. This allows researchers to selectively target specific pathways and study their effects on cellular function. However, the compound may have off-target effects on other kinases, which can complicate data interpretation. Additionally, the synthesis of this compound is complex and may be difficult for some labs to reproduce.
Orientations Futures
There are many potential future directions for research involving 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL. One area of interest is in the development of more potent and selective inhibitors of specific protein kinases. Additionally, this compound may have potential as a therapeutic agent for the treatment of cancer or inflammatory diseases. Further research is needed to fully understand the mechanism of action and potential clinical applications of this compound.
Méthodes De Synthèse
The synthesis of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL is a multistep process that involves the use of several reagents and catalysts. The first step is the condensation of 4-decyloxybenzaldehyde with urea to form 4-(Decyloxy)phenyl)pyrimidin-2-amine. This intermediate is then reacted with acetic anhydride and triethylamine to form the acetylated derivative. The final step involves the deacetylation of the compound using sodium hydroxide to yield 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL.
Propriétés
Numéro CAS |
124410-14-6 |
|---|---|
Nom du produit |
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL |
Formule moléculaire |
C20H28N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-(4-decoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-4-5-6-7-8-9-14-24-19-12-10-17(11-13-19)20-21-15-18(23)16-22-20/h10-13,15-16,23H,2-9,14H2,1H3 |
Clé InChI |
TVDIQDRTQAZGDG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Synonymes |
2-[4-(Decyloxy)-phenyl]-5-hydroxypyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



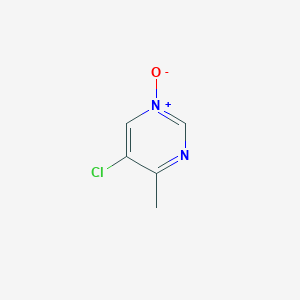
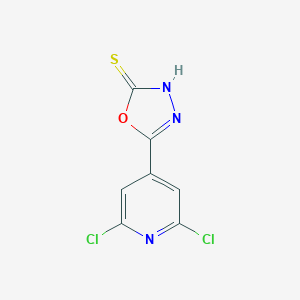
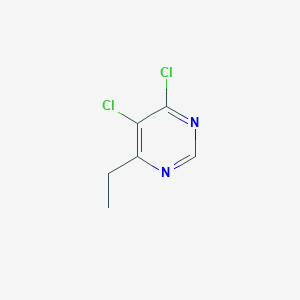
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
